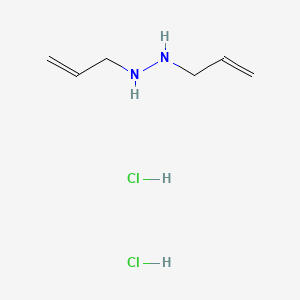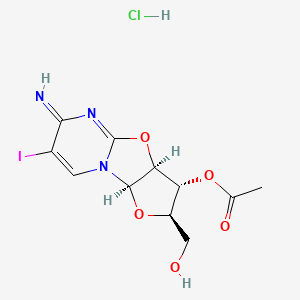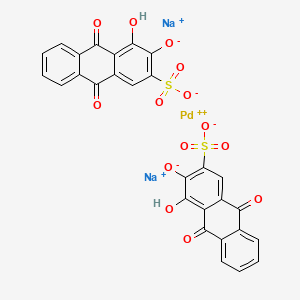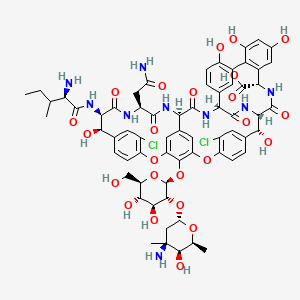
N-Demethylvancomycin
Übersicht
Beschreibung
N-Demethylvancomycin, also known as this compound, is a useful research compound. Its molecular formula is C65H73Cl2N9O24 and its molecular weight is 1435.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-Demethylvancomycin hat eine signifikante antibakterielle Aktivität gezeigt . In einer Studie wurden fünf neuartige N-substituierte Demethylvancomycin-Derivate entwickelt und synthetisiert . Diese Derivate zeigten potente in-vitro-antibakterielle Aktivitäten gegen Methicillin-resistente Staphylococcus aureus (MRSA), Gentamicin-resistente Enterococcus faecalis (GRE), Methicillin-resistente Streptococcus pneumoniae (MRS) und Vancomycin-resistente Enterococcus faecalis (VRE) .
Behandlung von arzneimittelresistenten Bakterien
Eines der N-substituierten Demethylvancomycin-Derivate, N-(6-Phenylheptyl)demethylvancomycin, zeigte eine stärkere antibakterielle Aktivität als Vancomycin und Demethylvancomycin . Dies deutet darauf hin, dass this compound und seine Derivate vielversprechende Kandidaten für die Behandlung von Infektionen sein könnten, die durch arzneimittelresistente Bakterien verursacht werden .
Pharmakokinetik
N-(6-Phenylheptyl)demethylvancomycin zeigte ein günstiges pharmakokinetisches Profil mit einer Halbwertszeit von 5,11±0,52 h, die länger ist als die von Vancomycin (4,3±1,9 h) . Dies deutet darauf hin, dass this compound möglicherweise eine längere Wirkdauer haben könnte, was in einer klinischen Umgebung von Vorteil sein könnte .
Antibiotikaproduktion
This compound wird von Arten der Gattung Amycolatopsis produziert . Zahlreiche Mutantenstämme von A. orientalis wurden für die industrielle Produktion von Vancomycin entwickelt, die eine hohe Ausbeute des Antibiotikums liefert . Dies deutet darauf hin, dass this compound auch im industriellen Maßstab produziert werden könnte .
Antibiotika-Derivate
Die Möglichkeit, N-substituierte Derivate von this compound zu erzeugen, eröffnet die Möglichkeit, eine Reihe neuer Antibiotika zu entwickeln . Diese Derivate könnten möglicherweise unterschiedliche Eigenschaften und antibakterielle Aktivitäten haben, wodurch eine reiche Quelle für neue Medikamente zur Behandlung bakterieller Infektionen entsteht .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- N-Demethylvancomycin primarily targets bacterial cell walls. It inhibits cell-wall biosynthesis by preventing the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix. This matrix forms the major structural component of bacterial cell walls .
- The compound also interferes with the transpeptidation step, where it competes with the D-Ala-D-Ala substrate. This disrupts the cross-linking of peptidoglycan strands, further weakening the cell wall .
- This compound exhibits favorable pharmacokinetic properties:
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
N-Demethylvancomycin plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It interacts with the D-alanyl-D-alanine terminus of cell wall precursor units, preventing the cross-linking of peptidoglycan chains . This interaction is facilitated by the binding of this compound to the peptide terminal portion of the bacterial cell wall peptidoglycan precursor . The compound’s affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala is higher than that of vancomycin, making it a more potent antibiotic .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This compound influences cell function by inhibiting the transpeptidase-catalyzed cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, this compound affects cell signaling pathways and gene expression by interfering with the synthesis of key cell wall components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D-alanyl-D-alanine terminus of cell wall precursor units . This binding inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds with the peptide terminal portion of the bacterial cell wall, enhancing its binding affinity and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with a degradation half-life that allows for sustained antimicrobial activity . Long-term studies have shown that this compound maintains its efficacy against bacterial infections, with minimal degradation observed over extended periods . These findings suggest that this compound is a stable and effective antibiotic for long-term use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection . At higher doses, toxic or adverse effects may be observed, including nephrotoxicity and ototoxicity . These threshold effects highlight the importance of careful dosage management in clinical applications to minimize potential side effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism, central carbon metabolism, and fatty acid metabolism . The biosynthesis of its precursors involves enzymes such as tyrosine, p-hydroxyphenylglycine, and p-hydroxyphenylglyoxylic acid . These metabolic pathways contribute to the compound’s antimicrobial activity by providing the necessary building blocks for its synthesis and function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It penetrates most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . The compound is primarily eliminated via the renal route, with a significant portion recovered unchanged in urine within 24 hours after administration . Factors such as tissue distribution, inoculum size, and protein-binding effects influence the overall activity of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antimicrobial effects . The compound’s structure allows it to target specific compartments within the bacterial cell, enhancing its activity and function . Post-translational modifications and targeting signals direct this compound to the bacterial cell wall, ensuring its effective localization and action .
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOJVYPUSOORV-BKPBQXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H73Cl2N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016186 | |
| Record name | N-Demethylvancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91700-98-0 | |
| Record name | Norvancomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethylvancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



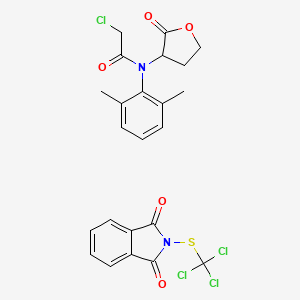
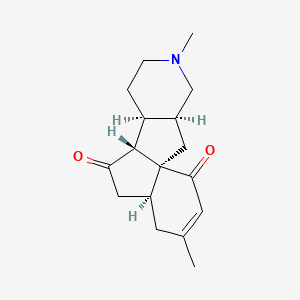
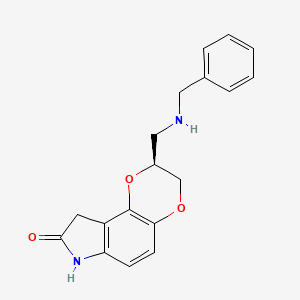

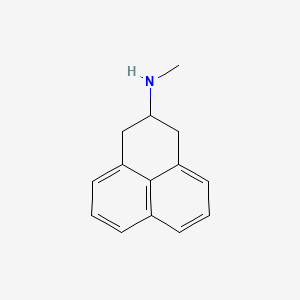
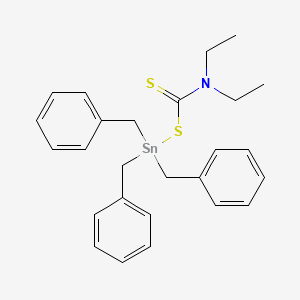
![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)



